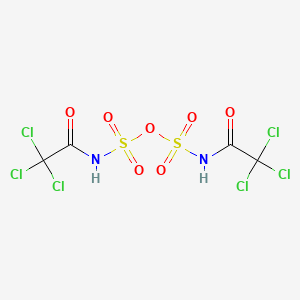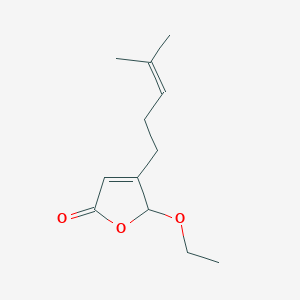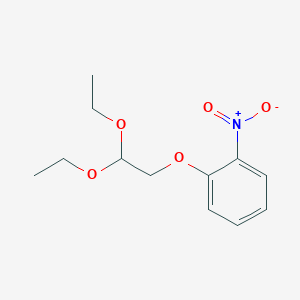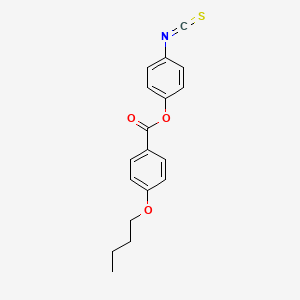
4-Isothiocyanatophenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of isothiocyanates, which are characterized by the presence of the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-butoxybenzoate typically involves the reaction of 4-aminophenyl 4-butoxybenzoate with thiophosgene. The reaction is carried out in a dichloromethane solution, where thiophosgene acts as the isothiocyanate source . The process involves the formation of a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs a one-pot process. This method involves the in situ generation of a dithiocarbamate salt from the corresponding amine by reacting with carbon disulfide (CS2) and a base, followed by desulfurization using cyanuric acid . This method is advantageous due to its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatophenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Thiophosgene: Used in the initial synthesis of the isothiocyanate group.
Carbon Disulfide (CS2) and Base: Used in the one-pot industrial synthesis.
Nucleophiles: Such as amines, which react with the isothiocyanate group to form thioureas.
Major Products Formed:
Thioureas: Formed from the reaction of the isothiocyanate group with amines.
Substituted Isothiocyanates: Formed through various substitution reactions.
Scientific Research Applications
4-Isothiocyanatophenyl 4-butoxybenzoate has several applications in scientific research:
Liquid Crystal Technology: The compound is used in the study of smectogenic compounds, which are important for understanding molecular packing in smectic layers.
Biological Research:
Chemical Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Mechanism of Action
The mechanism of action of 4-isothiocyanatophenyl 4-butoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of thioureas and other derivatives. The compound’s ability to form stable smectic layers is attributed to molecular dimerization and weak intermolecular interactions .
Comparison with Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) Benzoates: These compounds share a similar isothiocyanate group but differ in the alkyl chain length and structure.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in various organic synthesis reactions.
Uniqueness: 4-Isothiocyanatophenyl 4-butoxybenzoate is unique due to its specific structural arrangement, which allows it to form stable smectic layers. This property is not commonly observed in other isothiocyanates, making it particularly valuable for liquid crystal research .
Properties
CAS No. |
61592-82-3 |
|---|---|
Molecular Formula |
C18H17NO3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17NO3S/c1-2-3-12-21-16-8-4-14(5-9-16)18(20)22-17-10-6-15(7-11-17)19-13-23/h4-11H,2-3,12H2,1H3 |
InChI Key |
ZGAAQADSTXHZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




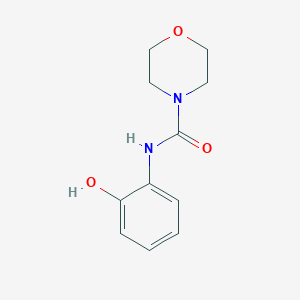
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
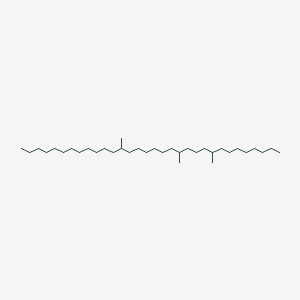
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


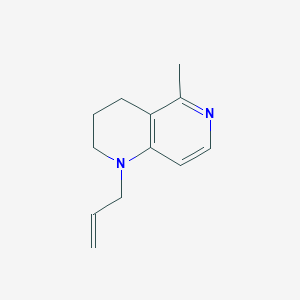
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
